Superior CNS Tolerability: Elimination of Sedation and Stimulant Effects Compared to Racemic DL-Cloperastine
Levocloperastine exhibits a marked reduction in CNS side effects compared to its racemate. In preclinical rodent models, orally administered dextrocloperastine and DL-cloperastine induced sedative and stimulant effects that were approximately 50% greater in magnitude than those observed with levocloperastine [1]. Furthermore, levocloperastine did not induce clinically relevant sedation even at doses up to 450-fold higher than the therapeutic dose [2]. This contrasts with the sedative profile of racemic DL-cloperastine and other antitussives like codeine, which are associated with drowsiness .
| Evidence Dimension | CNS adverse effect magnitude (sedation/stimulation) |
|---|---|
| Target Compound Data | Approximately 50% reduction in magnitude of CNS effects |
| Comparator Or Baseline | DL-cloperastine and dextrocloperastine (baseline sedative/stimulant effects) |
| Quantified Difference | ~50% reduction in CNS effect magnitude for levocloperastine |
| Conditions | Tests of CNS function in rodents, oral and intraperitoneal administration |
Why This Matters
For both clinical formulation and research model selection, this data confirms that the (S)-enantiomer is essential for achieving the desired non-sedating antitussive effect, and that racemic material is not an equivalent substitute.
- [1] Aliprandi P, Cima L, Carrara M. Therapeutic use of levocloperastine as an antitussive agent: an overview of preclinical data and clinical trials in adults and children. Clin Drug Investig. 2002;22(4):209-220. View Source
- [2] Aliprandi P, Cima L, Carrara M. Therapeutic use of levocloperastine as an antitussive agent: an overview of preclinical data and clinical trials in adults and children. Clin Drug Investig. 2002;22(4):209-220. View Source
